![molecular formula C23H18F2N4O2S2 B2923859 3-[2-({2-[(2,5-difluorophenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide CAS No. 1115403-51-4](/img/structure/B2923859.png)
3-[2-({2-[(2,5-difluorophenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide
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Overview
Description
The compound appears to contain several structural components, including a 2,5-difluorophenyl group, an imidazole ring, and a thiophene ring. These components are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole and thiophene rings, as well as the 2,5-difluorophenyl group. These groups could potentially participate in various interactions, such as pi-stacking or hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich imidazole and thiophene rings, as well as the electron-withdrawing fluorine atoms on the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications
Novel Tandem Transformations in Thienopyrimidine Synthesis
Pokhodylo et al. (2010) explored novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis. This study focused on the synthesis of new derivatives, including thieno[2,3-d]pyrimidin-4(3H)-one and thieno[2,3-d][1,3]oxazin-4-one, using 2-azidothiophenes in domino reactions to yield complex molecules such as thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
Thiosemicarbazide Derivatives in Heterocyclic Synthesis
Elmagd et al. (2017) utilized 1-(2-Benzamido-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl)-4-phenylthiosemicarbazide as a precursor for synthesizing a range of heterocyclic compounds, including imidazole and 1,3,4-thiadiazole, with an assessment of their antimicrobial activity (Elmagd, Hemdan, Samy, & Youssef, 2017).
Microwave-Assisted Synthesis of Benzamide Derivatives for Anticancer Evaluation
Tiwari et al. (2017) developed a microwave-assisted, solvent-free synthesis of novel benzamide derivatives containing a thiadiazole scaffold, showing promising in vitro anticancer activity against multiple human cancer cell lines. This work not only presented a rapid synthesis method but also evaluated the compounds' biological activity and drug-like properties (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).
Electrochemical C–H Thiolation for Synthesis of Benzothiazoles
Qian et al. (2017) reported a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation. This innovative approach enables the dehydrogenative coupling of thioamide substrates to form benzothiazoles and thiazolopyridines, highlighting a green chemistry method for synthesizing these pharmaceutically relevant structures (Qian, Li, Song, & Xu, 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[2-[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N4O2S2/c24-16-6-7-19(25)20(12-16)28-21(30)14-33-23-26-8-9-29(23)17-4-1-3-15(11-17)22(31)27-13-18-5-2-10-32-18/h1-12H,13-14H2,(H,27,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXAHAUGTJIDJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)F)F)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide |
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